N-(4-ethylphenyl)-6-methyl-2-(methylthio)pyrimidin-4-amine
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Overview
Description
N-(4-ETHYLPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an ethyl group attached to the phenyl ring, a methyl group on the pyrimidine ring, and a methylsulfanyl group at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYLPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHYLPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophilic Substitution: Alkyl halides, bases such as sodium hydroxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various alkylated derivatives.
Scientific Research Applications
N-(4-ETHYLPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological systems and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of N-(4-ETHYLPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Thieno[3,2-d]pyrimidine Derivatives: These compounds also have a pyrimidine core but differ in the position of the thiophene ring.
Uniqueness
N-(4-ETHYLPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE is unique due to the specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N3S |
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Molecular Weight |
259.37 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-6-methyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C14H17N3S/c1-4-11-5-7-12(8-6-11)16-13-9-10(2)15-14(17-13)18-3/h5-9H,4H2,1-3H3,(H,15,16,17) |
InChI Key |
XVJSSMDTSNSERL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)SC |
Origin of Product |
United States |
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